molecular formula C6H6N4 B13014158 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

Cat. No.: B13014158
M. Wt: 134.14 g/mol
InChI Key: UJMGZUCJTFQDMP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of a pyrrole and a triazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile typically involves a multi-step process. One common synthetic route includes:

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This is followed by hydrazonation, where a hydrazine derivative is introduced.

    Cyclization: The cyclization step forms the fused ring system.

    Reduction: Finally, reduction is carried out to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group. This combination of features makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2

InChI Key

UJMGZUCJTFQDMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1C#N

Origin of Product

United States

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